molecular formula C15H13ClN2S B017520 rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile CAS No. 444728-11-4

rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile

Cat. No. B017520
M. Wt: 288.8 g/mol
InChI Key: JFDVAYOTONCKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile, also known as Rac-2-CPT, is an organochlorine compound that has been studied for its potential applications in scientific research. Rac-2-CPT is a member of the phenylthieno[3,2-c]pyridin-5-ylacetonitriles family and is the most common form of this chemical. Rac-2-CPT is a white crystalline solid with a melting point of around 135°C.

Scientific Research Applications

  • Synthesis of Polyheterocyclic Compounds : This compound can be used in polyheterocyclic synthesis to create various compounds. This application is highlighted in a study focused on the synthesis of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, Pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazine, and Pyrazolyl, Oxadiazolylthieno[2,3-b]pyridine derivatives (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

  • Organometallic Synthesis : It can also be used in the synthesis of organometallic compounds, including phosphine oxide, phosphine sulfide, and heterobimetallic complexes (Štěpnička & Císařová, 2003).

  • Synthesis of Tricyclic Pyrano[3,2-c]pyridine Derivatives : A method to yield new tricyclic pyrano[3,2-c]pyridine derivatives from arylidenemalononitriles and acetoacetanilide in methanol has been developed, with yields ranging from 55-84% (Mamedov et al., 2019).

  • Electrocatalysis in CO2 Reduction : Re(pyridine-oxazoline)(CO)3Cl complexes, which can be synthesized from related compounds, have been found to electrocatalyze the reduction of CO2 more effectively in acetonitrile than in other solvents (Nganga et al., 2017).

  • Antimicrobial Activities : Compounds synthesized from this chemical have been used as scaffolds for antimicrobial activities, especially biologically active sulfonamides and thieno[3,2-d]pyrimidines (Hafez, El-Gazzar, & Zaki, 2016).

  • Formation of Spiro Compounds : The reaction with acetylene dicarboxylic ester in acetonitrile forms spiro[benzothiophene-3,4'-pyridines] with yields of 20-35% (Voskressensky et al., 2010).

  • Synthesis of Fused Pyridine Ring Systems with Anticancer Activity : Compound 11d, a novel fused pyridine ring system synthesized from such compounds, showed superior anticancer activity compared to the reference drug Doxorubicin (Elansary et al., 2012).

  • Development of Antithrombotic Drugs : Studies on the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel indicate that methods derived from this compound's synthesis are beneficial for further developments in synthetic methodologies (Saeed et al., 2017).

properties

IUPAC Name

2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c16-13-4-2-1-3-12(13)14(9-17)18-7-5-15-11(10-18)6-8-19-15/h1-4,6,8,14H,5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDVAYOTONCKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C#N)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463852
Record name (2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile

CAS RN

444728-11-4
Record name (2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of methanol (2.50 l) and water (250 ml) was charged 4,5,6,7 -tetrahydro-thieno[3,2-c]pyridine hydrochloride (500 g; 2.85 mol) with stirring. After stirring for 10 minutes, sodium cyanide (153.0 g; 3.12 mol) was added and stirred further for 40 minutes. 2-Chlorobenzaldehyde (392.1 g; 2.79 mol) was added slowly to this reaction mixture between 23-28° C. over a period of 1.5 hours. After the addition was over, the flask was heated in an oil bath between 40-50° C. and maintained at this temperature for 4.5 hours. After cooling the reaction mixture to 25-30° C., 5% sodium metabisulfite solution (250 ml) was added and stirred for 1 hour at this temperature range. To the resulting slurry, water (7.5 l) was added and stirred for 1 hour at 25-30° C. The off-white solid thus formed was filtered, washed with a 1:1 mixture of methanol: water (2.5 l) and the wet cake was dried at 75° C. under vacuum (pressure: −0.8 kg/cm2) for 10 hours to obtain the product as an off-white solid. Yield: 719.0 g (87.4%). mp: 124-126.5° C. The product was identified by IR spectrum, 1H and 13C NMR investigation.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
153 g
Type
reactant
Reaction Step Two
Quantity
392.1 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Name
Quantity
7.5 L
Type
solvent
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six
Quantity
2.5 L
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

123.83 g (880 mmol) o-chlorobenzaldehyde and 44 g (897 mmol) sodium cyanide were added to in 100 mL of methanol and water (1:1) mixture. To this 150 g (1070 mmol) 6,7-dihydro-4H-thieno[3,2-c]pyridine was added, followed by the addition of 10 mL concentrated hydrochloric acid and was stirred for 2 days at 31° C. temperature. The pH of reaction mixture was adjusted to 7.5-8.0 using NH4OH. The product was extracted with ethyl acetate (2×50 mL) and washed with water (2×50 mL), brine (50 mL) and was dried over sodium sulfate, and isolated as given in Example 1. The amount of white solid product obtained was 33 g (13%), which was characterized as usual.
Quantity
123.83 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 8.98 g (86.33 mmole) sodium bisulfite in water (27 mL), o-chlorobenzaldehyde 12.4 g (86.33 mmole) was added resulting in a white precipitate. To the precipitate, 15 g (0.107 moles) of 6,7-dihydro-4H-thieno[3,2-c]pyridine was added, followed by addition of 4.4 g (89.7 mmoles) NaCN (dissolved in 15 mL water). The reaction mixture was heated at 40-50° C. for 6 hrs and was quenched by pouring in water (50 mL). The mixture was extracted with 2×100 mL of ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. The yield of the title product is 24 g (97%).
Quantity
8.98 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile

Citations

For This Compound
1
Citations
A Burgos, JM Herbert, I Simpson - Journal of Labelled …, 2000 - Wiley Online Library
Directed ortho‐lithiation is used to form [benzene‐U‐ 13 C]‐2‐chlorobenzaldehyde, the key building block for preparation of labelled racemic Clopidogrel ([benzene‐U‐ 13 C]‐rac‐…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.